2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid

説明

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

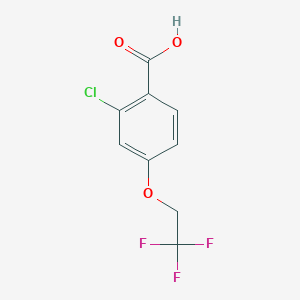

The molecular structure of this compound consists of a benzene ring bearing three distinct functional groups positioned at specific locations around the aromatic core. The carboxylic acid functionality occupies the primary position, establishing the benzoic acid framework that serves as the structural foundation. At the ortho position relative to the carboxylic acid group, a chlorine substituent provides significant electronic influence through both inductive and mesomeric effects. The para position contains a 2,2,2-trifluoroethoxy group, which introduces considerable steric bulk and strong electron-withdrawing characteristics due to the trifluoromethyl moiety.

The systematic International Union of Pure and Applied Chemistry nomenclature follows established protocols for substituted benzoic acids, with positional numbers assigned based on the carboxylic acid carbon as position one. The chloro substituent at position two receives priority in alphabetical ordering, followed by the trifluoroethoxy group at position four. This naming convention ensures unambiguous identification of the compound's regioisomeric arrangement and distinguishes it from other possible substitution patterns.

Related compounds in the trifluoroethoxy benzoic acid family demonstrate similar structural principles. For instance, 4-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid, which bears the molecular formula C₉H₆ClF₃O₃ and molecular weight of 254.59, illustrates alternative arrangements of chloro and trifluoroalkoxy functionalities. The structural relationship between these compounds highlights the importance of precise nomenclature in distinguishing regioisomeric variations within this chemical class.

| Compound | Molecular Formula | Molecular Weight | Chloro Position | Trifluoroethoxy Position |

|---|---|---|---|---|

| This compound | C₁₀H₆ClF₃O₃ | 282.61 | Position 2 | Position 4 |

| 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid | C₉H₆ClF₃O₃ | 254.59 | Within ether chain | Position 4 |

Crystallographic Data and Conformational Analysis

Crystallographic characterization of trifluoroethoxy-substituted benzoic acids reveals important structural features that influence their solid-state properties and molecular recognition capabilities. General principles of aromatic carboxylic acid crystallization suggest that this compound would likely adopt extended conformations that facilitate intermolecular hydrogen bonding between carboxylic acid dimers. The presence of the bulky trifluoroethoxy substituent introduces significant steric considerations that may influence crystal packing arrangements and conformational preferences.

Research on related fluorinated benzoic acid derivatives indicates that trifluoroalkoxy groups typically adopt conformations that minimize steric interactions while maximizing favorable electrostatic contacts. The 2,2,2-trifluoroethoxy moiety in the para position relative to the carboxylic acid would be expected to extend away from the aromatic plane, reducing potential intramolecular interactions with the ortho-chloro substituent. This conformational arrangement would position the highly electronegative fluorine atoms in orientations that could participate in weak intermolecular interactions within the crystal lattice.

The chloro substituent at the ortho position introduces additional complexity to the conformational landscape through potential intramolecular interactions with the carboxylic acid functionality. Computational studies on similar systems suggest that ortho-halogenated benzoic acids often exhibit slightly non-planar conformations due to steric repulsion between the halogen and the carboxyl oxygen atoms. This deviation from planarity could influence the compound's ability to form extended hydrogen-bonded networks in the solid state.

Crystal engineering studies of fluorinated aromatic compounds demonstrate that trifluoroalkoxy groups can serve as both hydrogen bond acceptors and participants in halogen bonding interactions. The multiple fluorine atoms in the 2,2,2-trifluoroethoxy group provide several potential sites for weak intermolecular contacts that could stabilize specific crystal forms and influence physical properties such as melting point and solubility.

Electronic Structure and Substituent Effects

The electronic structure of this compound reflects the combined influence of multiple electron-withdrawing substituents on the aromatic system. The chloro group at position two exerts both inductive and mesomeric effects, with the inductive component predominating due to chlorine's high electronegativity. Hammett parameter analysis indicates that chloro substituents in the ortho position typically exhibit sigma values of approximately 0.37 for meta effects, reflecting significant electron withdrawal that affects the entire aromatic system.

The 2,2,2-trifluoroethoxy group at position four provides even stronger electron-withdrawing influence through the highly electronegative trifluoromethyl component. Trifluoroalkoxy groups are known to be among the most electron-withdrawing substituents in organic chemistry, with Hammett sigma values for trifluoromethyl groups reaching 0.54 in para positions. This strong electron withdrawal significantly reduces the electron density of the aromatic ring, affecting both reactivity patterns and physical properties.

The carboxylic acid functionality itself serves as an electron-withdrawing group through both inductive and resonance effects. The combination of three electron-withdrawing substituents creates a highly electron-deficient aromatic system with altered reactivity compared to unsubstituted benzoic acid. This electronic environment would be expected to deactivate the aromatic ring toward electrophilic substitution reactions while potentially enhancing nucleophilic aromatic substitution processes.

Computational analysis of related trifluoroethoxy benzoic acid derivatives suggests that the electron distribution in these systems is significantly polarized toward the electronegative substituents. The carboxylic acid group becomes more acidic due to the electron-withdrawing effects of the chloro and trifluoroethoxy substituents, with predicted pKa values substantially lower than those of unsubstituted benzoic acid. For comparison, related compound 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid shows a predicted pKa of 2.02, illustrating the significant acidification effect of multiple electron-withdrawing groups.

| Substituent | Position | Hammett σ Value | Electronic Effect |

|---|---|---|---|

| Chloro | Position 2 | 0.37 (meta) | Electron-withdrawing (inductive + mesomeric) |

| Trifluoroethoxy | Position 4 | ~0.50 (estimated) | Strong electron-withdrawing |

| Carboxyl | Position 1 | 0.45 (para) | Electron-withdrawing (reference point) |

特性

IUPAC Name |

2-chloro-4-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c10-7-3-5(16-4-9(11,12)13)1-2-6(7)8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZXORRGNFHRGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Copper-Catalyzed Nucleophilic Aromatic Substitution Using 2,2,2-Trifluoroethanol

One of the most robust and industrially relevant methods involves the reaction of halogenated benzoic acid derivatives with 2,2,2-trifluoroethanol in the presence of a strong base and a copper catalyst. This method typically proceeds via in situ generation of the trifluoroethoxide ion, which then displaces a halogen substituent on the aromatic ring.

- Starting materials: 2-chlorobenzoic acid derivatives or 2,5-dihalotoluene derivatives.

- Base: Sodium hydride or other strong bases to generate trifluoroethoxide ion from 2,2,2-trifluoroethanol.

- Catalyst: Copper salts such as copper iodide or copper bromide.

- Solvents: Polar aprotic solvents like N,N-dimethylformamide, N,N-dimethylacetamide, N-methylpyrrolidone, or 2,4,6-collidine.

- Reaction conditions: Heating under reflux with vigorous stirring, often under inert atmosphere.

This method allows selective substitution at the aromatic position bearing the halogen, yielding 2-chloro-4-(2,2,2-trifluoroethoxy)benzoic acid or related derivatives with good yields (typically above 80% crude yield before purification).

Table 1: Reaction Parameters and Yields for Copper-Catalyzed Etherification

| Example No. | Halogen Substituents (X1, X2) | Solvent | Copper Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|

| 2 | 5-Br, 2-Br | N,N-Dimethylformamide | CuI | ~81 | High yield, clear solution |

| 3 | 5-Br, 2-CF3CH2O | N,N-Dimethylacetamide | CuBr | ~78 | Selective substitution |

| 4 | 5-I, 2-Cl | N-Methylpyrrolidone | CuI | ~80 | Efficient substitution |

| 5 | 5-Cl, 2-Cl | 2,4,6-Collidine | CuBr | ~75 | Slightly lower yield |

Data adapted from Banitt et al. and related patents (1998).

Oxidation of Trifluoroethoxyacetophenones

An alternative approach involves the oxidation of trifluoroethoxy-substituted acetophenones to the corresponding benzoic acids using hypochlorite or other oxidants.

- Starting material: 2,2,2-trifluoroethoxyacetophenones.

- Oxidant: Sodium hypochlorite or similar.

- Limitations: Partial halogenation of the aromatic ring can occur, complicating purification and reducing yield.

- Application: More suitable for research-scale synthesis due to side reactions.

This method is less favored industrially due to selectivity issues but remains a valid synthetic route for certain derivatives.

Multi-Step Synthesis via Halotoluene Derivatives

Another documented process starts from 2,5-dihalotoluene derivatives which undergo copper-catalyzed substitution with 2,2,2-trifluoroethanol to yield 2,5-bis(2,2,2-trifluoroethoxy)toluene intermediates. Subsequent oxidation converts the methyl group to the carboxylic acid, yielding the benzoic acid derivative.

- Step 1: Copper-catalyzed etherification of 2,5-dihalotoluene with 2,2,2-trifluoroethanol.

- Step 2: Oxidation of methyl group to carboxylic acid.

- Advantages: High purity and yield, scalable.

- Disadvantages: Multi-step and requires careful control of oxidation conditions.

This method is often used for preparing related bis(trifluoroethoxy)benzoic acids but can be adapted for mono-substituted compounds like this compound.

- Step 1: Preparation of sodium 2,2,2-trifluoroethoxide by reacting sodium hydride with 2,2,2-trifluoroethanol under inert atmosphere.

- Step 2: Addition of 2-chlorobenzoic acid derivative and copper iodide catalyst in N,N-dimethylformamide solvent.

- Step 3: Heating the mixture at reflux for several hours (typically 6-10 h).

- Step 4: Cooling and acidification of the reaction mixture to precipitate the product.

- Step 5: Filtration, washing, and recrystallization from ethanol/water to purify.

Typical yields: 80-85% crude yield with melting points consistent with literature values (approx. 120-121 °C after recrystallization).

- The copper-catalyzed nucleophilic aromatic substitution is the most efficient and selective method for introducing the trifluoroethoxy group onto chlorobenzoic acid derivatives.

- The use of sodium hydride to generate trifluoroethoxide in situ is preferred due to its reactivity and ease of handling.

- Solvent choice affects yield and purity; polar aprotic solvents like N,N-dimethylformamide provide better solubility and reaction rates.

- The reaction is sensitive to temperature and pH during work-up; acidification at low temperature (0 °C) improves precipitation and purity.

- Alternative oxidation methods are less selective and may cause side reactions such as halogenation.

- Multi-step syntheses involving halotoluene derivatives provide access to related compounds but are more complex.

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|---|

| Copper-catalyzed substitution | 2-chlorobenzoic acid derivatives | Sodium hydride, CuI/CuBr, DMF | High selectivity and yield | Requires strong base and catalyst | 80-85 |

| Oxidation of acetophenones | Trifluoroethoxyacetophenones | Sodium hypochlorite | Direct oxidation | Side halogenation, lower purity | 50-70 |

| Multi-step halotoluene route | 2,5-dihalotoluene derivatives | Cu catalyst, strong base, oxidants | Scalable, versatile | Multi-step, longer process | 70-80 |

The preparation of this compound is best achieved through copper-catalyzed nucleophilic aromatic substitution of halogenated benzoic acid derivatives with 2,2,2-trifluoroethanol under strongly basic conditions. This method offers high yield, selectivity, and scalability, making it suitable for both research and industrial applications. Alternative methods such as oxidation of acetophenones or multi-step syntheses from halotoluene derivatives are available but have limitations in terms of selectivity, complexity, and cost.

化学反応の分析

Types of Reactions: 2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Reduction: Reducing agents like lithium aluminum hydride or borane.

Major Products:

Substitution: Various substituted benzoic acids.

Esterification: Esters of this compound.

Reduction: 2-chloro-4-(2,2,2-trifluoroethoxy)benzyl alcohol.

科学的研究の応用

Medicinal Chemistry

Biological Activity :

Research indicates that 2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid exhibits significant biological activity. Studies have demonstrated its potential as an anti-inflammatory and anticancer agent. The trifluoroethoxy group enhances its ability to interact with biological targets, influencing enzyme activities and receptor binding .

Mechanism of Action :

The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction may lead to inhibition of enzymatic activity or modulation of signaling pathways relevant to disease processes .

Agricultural Chemistry

Herbicide Development :

One of the primary applications of this compound is as an intermediate in the synthesis of herbicides, particularly tembotrione. Tembotrione is effective in weed management, especially in maize cultivation . The mechanism involves inhibiting specific enzymes responsible for fatty acid and amino acid biosynthesis in plants, leading to metabolic disruption and plant death .

Case Study 1: Anti-inflammatory Properties

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of this compound in vitro. The results indicated that the compound significantly reduced pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Herbicide Efficacy

Research conducted on the efficacy of tembotrione showed that crops treated with formulations containing this compound exhibited improved weed control compared to untreated controls. The study highlighted the compound's role in enhancing herbicide effectiveness through its unique chemical structure .

作用機序

The mechanism of action of 2-chloro-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its bioactive effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following section compares 2-chloro-4-(2,2,2-trifluoroethoxy)benzoic acid with five analogs, focusing on structural features, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings :

Structural Modifications and Bioactivity :

- The addition of a methylsulfonyl (-SO₂CH₃) group in TCMBA significantly enhances herbicidal activity by improving binding to plant hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme targeted by β-triketone herbicides .

- The absence of a chloro group in 4-(2,2,2-trifluoroethoxy)benzoic acid reduces electrophilic reactivity, making it less suitable for herbicidal applications but useful in general organic synthesis .

Synthetic Complexity :

- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid requires hazardous reagents like sodium hydride and DMF, posing explosion risks during synthesis . In contrast, the target compound employs safer esterification protocols with thionyl chloride .

Thermodynamic and Safety Profiles :

- TCMBA exhibits higher molecular weight (346.71 g/mol) and greater hydrophobicity compared to other analogs, influencing its environmental persistence .

- Hazard data for TCMBA includes warnings for skin irritation (H315), eye damage (H319), and respiratory toxicity (H335), whereas the target compound’s safety profile remains less documented .

Commercial and Regulatory Status: TCMBA (CAS 120100-77-8) is produced at scale (300,000 kg/year) for herbicide formulations, with recent U.S. tariff adjustments reflecting its economic significance . The difluoro analog (3,5-difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid) is niche, primarily used in drug discovery due to its balanced electronic properties .

生物活性

2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS Number: 120100-77-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its anticancer properties, anti-inflammatory effects, and other relevant biological activities.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a chloro group and a trifluoroethoxy side chain. The presence of the trifluoroethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the trifluoroethoxy group have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity in Glioblastoma Cells

A study investigated the effects of various derivatives on glioblastoma cell lines using in vitro assays. The results indicated that certain derivatives, including those with similar structural features to this compound, exhibited notable cytotoxic effects:

| Compound | IC50 (µM) | % Cell Death |

|---|---|---|

| 5b | 10.14 | 51.58 |

| 5d | 8.141 | 50.12 |

| 5m | 10.48 | 53.65 |

These findings suggest that the incorporation of electron-withdrawing groups like chlorine in the para position enhances the anticancer activity of these compounds by increasing cytotoxicity against cancer cells .

The mechanism through which these compounds exert their anticancer effects includes inducing apoptosis in cancer cells. The study utilized assays such as MTT and TUNEL to confirm that treatment with these compounds resulted in significant DNA fragmentation indicative of apoptosis .

Anti-inflammatory Effects

In addition to anticancer properties, there is evidence suggesting that compounds similar to this compound may possess anti-inflammatory activities. Research indicates that certain derivatives can inhibit inflammatory pathways, potentially making them candidates for treating inflammatory diseases .

Other Biological Activities

The biological profile of this compound extends beyond anticancer and anti-inflammatory effects:

Q & A

Q. What synthetic methodologies are commonly employed for 2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid?

The compound is synthesized via sequential sulfonation and alkylation reactions. A representative protocol involves reacting 2-chloro-4-sulfobenzoic acid derivatives with thionyl chloride to form chlorosulfonyl intermediates, followed by trifluoroethylation. Purification is achieved through recrystallization or column chromatography. Structural validation relies on NMR (¹H/¹³C) and mass spectrometry .

Q. How is the purity of this compound assessed in research laboratories?

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a mobile phase of acetonitrile/water (70:30 v/v) is standard. UV detection at 254 nm is used, with purity quantified by comparing peak areas to certified reference standards. Additional validation may include melting point analysis (mp 185–187°C) and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., chloro, trifluoroethoxy, and methylsulfonyl groups).

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).

- Mass Spectrometry (EI/ESI) : Verifies molecular ion peaks (e.g., m/z 346.71 for [M+H]⁺) .

Advanced Research Questions

Q. How can computational docking studies predict the herbicidal activity of this compound’s derivatives (e.g., tembotrione)?

AutoDock4 with Lamarckian Genetic Algorithm (LGA) is used to model ligand-receptor interactions. Key steps:

- Prepare the ligand (e.g., protonation state, charge assignment).

- Define flexible receptor residues (e.g., active-site amino acids in 4-hydroxyphenylpyruvate dioxygenase).

- Validate docking poses against X-ray crystallographic data (RMSD <2.0 Å). Cross-docking experiments with HIV protease analogs demonstrate method robustness .

Q. How should researchers resolve contradictions in thermal stability data for this compound?

Conflicting stability profiles may arise from polymorphic forms. A combined approach is recommended:

- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., endothermic peaks at 185–187°C).

- Thermogravimetric Analysis (TGA) : Monitor decomposition under nitrogen.

- X-ray Diffraction (XRD) : Compare crystalline forms to the thermodynamically stable modification described in patent literature .

Q. What experimental strategies optimize the synthesis yield of this compound?

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading).

- In Situ Monitoring : Thin-layer chromatography (TLC) or GC-MS tracks intermediate formation.

- Catalyst Screening : Evaluate Lewis acids (e.g., AlCl₃) for alkylation efficiency.

- Green Chemistry : Replace thionyl chloride with ionic liquids to reduce waste .

Q. What methodologies assess the environmental impact of this compound as a herbicide intermediate?

- Biodegradation Testing : Follow OECD Guideline 301 (Ready Biodegradability) in aqueous systems.

- Ecotoxicology : Acute toxicity assays using Daphnia magna (EC₅₀) and algal growth inhibition tests.

- Soil Mobility : Column leaching studies to evaluate adsorption coefficients (Koc) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。